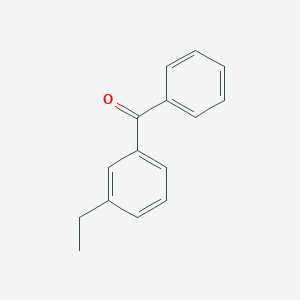

3-Ethylbenzophenone

Overview

Description

3-Ethylbenzophenone is an organic compound with the molecular formula C15H14O. It is a white crystalline powder with a distinct aromatic odor. This compound is used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylbenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of benzene with 3-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reagents .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols or hydrocarbons.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of various substituted benzophenones.

Scientific Research Applications

3-Ethylbenzophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as an impurity standard in the analysis of pharmaceutical products.

Industry: It is used in the production of dyes, fragrances, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Ethylbenzophenone involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Benzophenone: Similar structure but lacks the ethyl group.

4-Methylbenzophenone: Similar structure with a methyl group instead of an ethyl group.

4-Ethylbenzophenone: Similar structure with the ethyl group in a different position.

Uniqueness: 3-Ethylbenzophenone is unique due to the presence of the ethyl group at the 3-position, which influences its chemical reactivity and physical properties. This structural variation can lead to differences in its interactions and applications compared to similar compounds .

Biological Activity

3-Ethylbenzophenone (3-EBP), a derivative of benzophenone, has garnered attention due to its potential biological activities, particularly in the fields of photoprotection, antioxidant effects, and anticancer properties. This article synthesizes current research findings on the biological activity of 3-EBP, highlighting its mechanisms of action, efficacy in various applications, and implications for further studies.

Chemical Structure and Properties

This compound is characterized by the chemical formula and features an ethyl group at the 3-position of the benzophenone structure. The molecular structure influences its lipophilicity and reactivity, which are critical for its biological activities.

1. Antioxidant Activity

Research indicates that benzophenones, including 3-EBP, exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. The antioxidant capacity of 3-EBP can be quantitatively assessed using methods such as the DPPH radical scavenging assay.

Table 1: Antioxidant Activity of this compound

| Compound | DPPH Scavenging Activity (%) | TEAC (Trolox Equivalent Antioxidant Capacity) |

|---|---|---|

| This compound | 68% | 2.1 mmol L |

The data suggest that 3-EBP exhibits a strong ability to scavenge DPPH radicals, indicating its potential as an effective antioxidant agent.

2. Anticancer Properties

The anticancer potential of 3-EBP has been explored through various in vitro studies. The compound has been shown to induce apoptosis in cancer cell lines by modulating reactive oxygen species (ROS) levels and influencing key signaling pathways.

Case Study: Induction of Apoptosis in K562 Cells

In a study examining the effects of benzophenone derivatives on K562 leukemia cells, it was found that 3-EBP significantly increased ROS production, leading to mitochondrial dysfunction and subsequent apoptosis. The activation of caspases (caspase-3 and caspase-7) was noted as a critical mechanism through which 3-EBP exerts its anticancer effects.

Table 2: Apoptotic Effects of this compound on K562 Cells

| Time (hours) | Caspase-3 Activity Increase (%) | Caspase-7 Activity Increase (%) |

|---|---|---|

| 12 | 26 | 27 |

| 48 | 231 | 150 |

These findings highlight the compound's potential as a therapeutic agent against certain types of cancer.

3. Photoprotective Effects

Benzophenones are widely used as UV filters in sunscreens due to their ability to absorb UV radiation. Research has shown that compounds like 3-EBP can effectively minimize UV-induced skin damage by preventing DNA damage and reducing inflammation.

The biological activities of 3-EBP can be attributed to several mechanisms:

- ROS Generation : Increased levels of ROS can trigger apoptotic pathways in cancer cells.

- Mitochondrial Dysfunction : Disruption of mitochondrial function leads to the release of pro-apoptotic factors such as cytochrome c.

- Caspase Activation : Activation of caspases is crucial for executing apoptosis in affected cells.

Regulatory Considerations

Despite its beneficial properties, concerns regarding the safety and endocrine-disrupting potential of benzophenones have been raised. Regulatory agencies are increasingly scrutinizing compounds like 3-EBP due to their widespread use in consumer products and potential health risks associated with long-term exposure.

Properties

IUPAC Name |

(3-ethylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-2-12-7-6-10-14(11-12)15(16)13-8-4-3-5-9-13/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSYHKJWZIKKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216267 | |

| Record name | Benzophenone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66067-43-4 | |

| Record name | 3-Ethylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66067-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066067434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ETHYLBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G8NXA3CX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.